molecular formula C8H9BrN2O3S2 B2793268 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1396681-11-0

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B2793268
CAS No.: 1396681-11-0
M. Wt: 325.2
InChI Key: HBJISDXNSHRBIY-UHFFFAOYSA-N
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Description

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C8H9BrN2O3S2 It is characterized by the presence of a bromine atom, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under acidic or basic conditions.

    Pyrrolidinone Addition: The final step involves the addition of the pyrrolidinone moiety to the sulfonamide-substituted thiophene, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and thiophene ring contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
  • 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride
  • 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride

Uniqueness

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-5-3-7(12)10-4-5/h1-2,5,11H,3-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJISDXNSHRBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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